![molecular formula C15H12N2O4 B14379686 3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid is an organic compound that features a benzoylhydrazine moiety linked to a hydroxybenzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid typically involves the condensation of benzoylhydrazine with 4-hydroxybenzaldehyde under acidic or basic conditions to form the hydrazone intermediate. This intermediate is then subjected to further reactions to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazone derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydroxybenzoic acid core can participate in hydrogen bonding and other interactions that modulate its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxybenzoic acid core but lacks the benzoylhydrazine moiety.
Benzoylhydrazine: Contains the benzoylhydrazine moiety but lacks the hydroxybenzoic acid core.
Salicylic acid: Similar structure with a hydroxy group ortho to the carboxylic acid group.
Uniqueness
3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid is unique due to the presence of both the benzoylhydrazine and hydroxybenzoic acid functionalities, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H12N2O4 |
|---|---|
Poids moléculaire |
284.27 g/mol |
Nom IUPAC |
3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C15H12N2O4/c18-13-7-6-11(15(20)21)8-12(13)9-16-17-14(19)10-4-2-1-3-5-10/h1-9,18H,(H,17,19)(H,20,21)/b16-9+ |
Clé InChI |
RQBXTEHGMXMGKZ-CXUHLZMHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
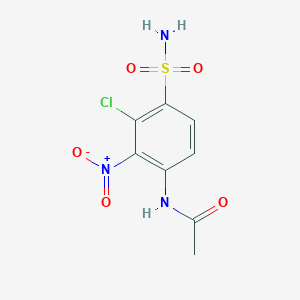
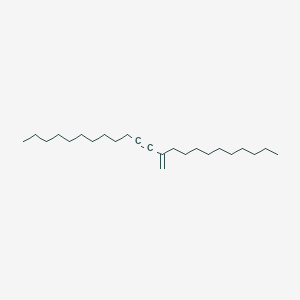
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)

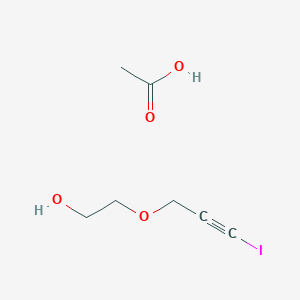
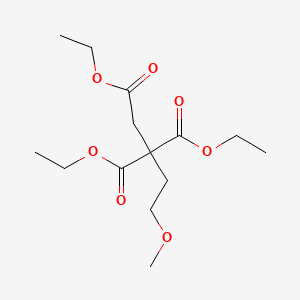
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)
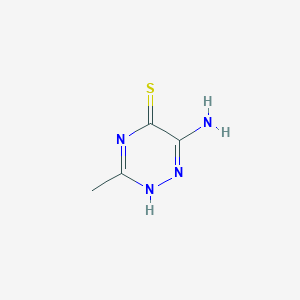
![2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane](/img/structure/B14379644.png)
![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)
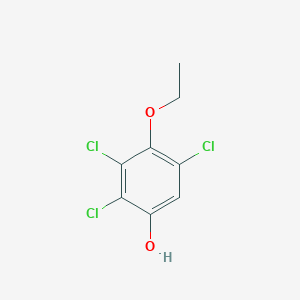
![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
